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ATP (disodium salt) -

ATP (disodium salt)

Catalog Number: EVT-10963625
CAS Number:
Molecular Formula: C10H14N5Na2O13P3
Molecular Weight: 551.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Adenosine triphosphate disodium salt, commonly referred to as ATP disodium salt, is a crucial biochemical compound that serves as the primary energy carrier in cells. It plays a vital role in various cellular processes, including metabolism, signaling, and muscle contraction. ATP disodium salt is a salt form of adenosine triphosphate, which is composed of adenosine and three phosphate groups. The disodium salt form enhances its solubility in aqueous solutions, making it suitable for various scientific applications.

Source

ATP disodium salt can be derived from natural sources or synthesized chemically. It is often obtained from yeast extracts or through enzymatic processes involving adenosine and inorganic phosphates. The synthetic methods can vary significantly based on the desired purity and yield.

Classification

ATP disodium salt falls under the category of nucleotides, specifically purine nucleotides. It is classified as an energy-rich molecule due to the high-energy bonds between its phosphate groups.

Synthesis Analysis

Methods

Several methods exist for synthesizing ATP disodium salt, including chemical synthesis and enzymatic pathways:

  1. Chemical Synthesis: One method involves the reaction of adenosine 5-phosphoramidate with pyrophosphoric acid or its esters. This process typically requires neutralization with sodium hydroxide and subsequent purification steps using activated charcoal to adsorb the product as its sodium salt .
  2. Enzymatic Synthesis: An in vitro multi-enzyme cascade system has been developed that utilizes adenosine and polyphosphate as substrates. Key enzymes such as adenosine kinase and polyphosphate kinases facilitate the conversion of adenosine into ATP through a series of phosphorylation reactions .

Technical Details

The enzymatic synthesis method has shown promising results with high yields of ATP when optimized for temperature, pH, and substrate concentration. For instance, using specific polyphosphate kinases under controlled conditions can lead to efficient ATP production with minimal by-products .

Molecular Structure Analysis

Data

  • Molecular Formula: C10H14N5O13P3
  • Molecular Weight: Approximately 551.2 g/mol
Chemical Reactions Analysis

Reactions

ATP disodium salt participates in numerous biochemical reactions, primarily serving as an energy donor:

  1. Hydrolysis: The most common reaction involves the hydrolysis of ATP to adenosine diphosphate (ADP) and inorganic phosphate (Pi), releasing energy used by cells for various functions.
    ATP+H2OADP+Pi+Energy\text{ATP}+\text{H}_2\text{O}\rightarrow \text{ADP}+\text{P}_i+\text{Energy}
  2. Phosphorylation Reactions: ATP acts as a phosphate donor in phosphorylation reactions, transferring a phosphate group to substrates such as proteins and sugars.

Technical Details

The hydrolysis of ATP is catalyzed by enzymes known as ATPases, which facilitate the breaking of the high-energy bond between the second and third phosphate groups.

Mechanism of Action

Process

The mechanism by which ATP exerts its effects involves several key steps:

  1. Energy Release: Upon hydrolysis, ATP releases energy that drives endergonic reactions within the cell.
  2. Substrate Activation: The released phosphate group can activate substrates by phosphorylation, altering their conformation and reactivity.
  3. Signal Transduction: In signaling pathways, ATP is often converted to cyclic adenosine monophosphate (cAMP), which acts as a secondary messenger.

Data

The free energy change associated with ATP hydrolysis is approximately -30.5 kJ/mol under standard conditions, highlighting its role as an effective energy currency in biological systems.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Highly soluble in water; solubility increases with temperature.
  • Stability: Stable under acidic conditions but can degrade under extreme pH or temperature.

Chemical Properties

  • pH Sensitivity: Solutions of ATP disodium salt are typically neutral to slightly alkaline.
  • Reactivity: Reacts readily with nucleophiles due to the presence of high-energy phosphate bonds.
Applications

Scientific Uses

ATP disodium salt has numerous applications in scientific research and biotechnology:

  1. Cell Culture: Used as an energy source in cell culture media for maintaining cellular metabolism.
  2. Biochemical Assays: Serves as a substrate in assays measuring enzyme activity related to phosphorylation or energy transfer.
  3. Drug Development: Investigated for its role in signaling pathways relevant to various diseases, including cancer and metabolic disorders.
  4. Nanotechnology: Utilized in synthesizing materials like phosphate glasses for biomedical applications .
Introduction to Purinergic Signaling Systems

Evolution of Adenosine Triphosphate as an Extracellular Signaling Molecule

Adenosine Triphosphate (ATP), traditionally recognized as the universal energy currency of cells, has evolved dual roles as an extracellular signaling molecule across diverse biological systems. This evolutionary trajectory is evidenced by ATP’s conserved function as a "danger signal" (Damage-Associated Molecular Pattern) in metazoans, where extracellular ATP release during cellular stress activates innate immune defenses [1]. The foundational work of Drury and Szent-Gyorgyi in the 1920s first documented ATP’s extracellular effects on mammalian circulation, while Burnstock’s pioneering studies in the 1970s established ATP as a neurotransmitter in enteric neurons [5] [7]. Notably, ATP’s signaling role predates the divergence of vertebrates and invertebrates. For example, mollusks like Aplysia californica express ionotropic P2X receptors activated by ATP, with structural and functional parallels to mammalian counterparts. Aplysia P2X receptors exhibit two-phase activation kinetics (EC~50~ = 306 μM fast phase; 497 μM slow phase) and sodium-dependent ion flux, underscoring ancient conservation of purinergic signaling mechanisms [5].

ATP release occurs through multiple pathways, including vesicular exocytosis, plasma membrane transporters (e.g., connexins, pannexins), and passive leakage from damaged cells [2]. Once extracellular, ATP initiates rapid responses through ligand-gated P2X receptors (ionotropic) or G-protein-coupled P2Y receptors (metabotropic). The evolutionary conservation of this system is highlighted by the presence of P2X receptors in basal metazoans like sponges and placozoans, though secondary loss occurred in arthropods and nematodes [5].

Table 1: Evolutionary Conservation of Adenosine Triphosphate Signaling Components

Organism/LineageP2 Receptor PresenceKey Functional Features
MammalsP2X1–7, P2Y1–14Inflammasome activation; cytokine release; neuroimmunomodulation
Aplysia californica (Mollusk)Single P2X receptorBiphasic kinetics; Na+ dependence; expressed in chemosensory organs
Lymnaea stagnalis (Snail)Single P2X receptorATP-gated cation channel; modulates CNS functions
Sponges/PlacozoansP2X homologsPrimitive damage response mechanisms
Arthropods/NematodesAbsentSecondary evolutionary loss

Pharmacological Significance of Purinergic Receptors

Purinergic receptors constitute a sophisticated network for extracellular nucleotide sensing, broadly classified into P2X receptors (ligand-gated ion channels) and P2Y receptors (G-protein-coupled receptors). These receptors exhibit distinct pharmacological profiles, tissue distributions, and downstream signaling pathways:

  • P2X Receptors: Trimeric cation channels (P2X1–7 subtypes) facilitating rapid Na+/Ca2+ influx and K+ efflux. Prolonged P2X7 receptor activation by high adenosine triphosphate concentrations (>100 μM) triggers formation of non-selective pores (permeable to molecules ≤900 Da), inflammasome assembly, and interleukin-1β maturation [7] [2].
  • P2Y Receptors: Comprise eight subtypes (P2Y1,2,4,6,11–14) coupled to Gq/11 (phospholipase C activation), Gs (adenylyl cyclase stimulation), or Gi/o (adenylyl cyclase inhibition). For example, P2Y1 signals via Gq-mediated calcium mobilization, while P2Y12 inhibits cAMP production [2].

Pharmacological tools have been critical for receptor classification. Selective antagonists include suramin (broad-spectrum P2 inhibitor), pyridoxal-phosphate-6-azophenyl-2′,4-disulfonic acid (P2X1/3-preferring), and brilliant blue G (P2X7-specific). Agonists like 2-methylthioadenosine triphosphate (P2Y1-selective) and benzoylbenzoyl adenosine triphosphate (P2X7-preferring) further delineate receptor functions [2] [7]. The ectonucleotidase axis (CD39/CD73) dynamically regulates purinergic signaling by hydrolyzing extracellular adenosine triphosphate to adenosine, shifting activation from P2 to adenosine receptors [1] [2].

Table 2: Pharmacological Profile of Major Purinergic Receptor Subtypes

ReceptorPrimary Signaling PathwaySelective AgonistsSelective AntagonistsBiological Functions
P2X1Na+/Ca2+ influxα,β-methylene adenosine triphosphate2′,3′-O-(2,4,6-Trinitrophenyl) adenosine triphosphateSmooth muscle contraction
P2X3Na+/Ca2+ influx2-methylthioadenosine triphosphateA317491Nociception; chemosensation
P2X7Pore formation; K+ effluxBenzoylbenzoyl adenosine triphosphateBrilliant blue G; oxidized adenosine triphosphateInflammasome activation; cytokine release
P2Y1Gq-PLCβ-Ca2+2-methylthioadenosine diphosphateMRS2500Platelet aggregation; vasodilation
P2Y12Gi/o-adenylyl cyclase inhibitionAdenosine diphosphateTicagrelorPlatelet inhibition

Adenosine Triphosphate Disodium Salt in Receptor Classification Studies

Adenosine triphosphate disodium salt (C~10~H~14~N~5~Na~2~O~13~P~3~; MW 551.14 g/mol) serves as the foundational agonist for purinergic receptor characterization due to its stability, solubility (100 mM in water), and bioactivity across physiological systems [8] [4]. Its utility arises from several key properties:

  • Chemical Stability: The disodium salt form prevents precipitation in aqueous buffers at neutral pH, ensuring reproducible receptor activation. Adenosine triphosphate disodium salt maintains ≥99% purity under standardized storage (−20°C), critical for dose-response studies [8].
  • Receptor Profiling: Half-maximal effective concentration (EC~50~) values derived from adenosine triphosphate disodium salt titration define receptor sensitivity. For example, Aplysia P2X receptors exhibit EC~50~ values of 306 μM (fast phase) and 497 μM (slow phase) [5]. Mammalian P2X7 requires higher adenosine triphosphate concentrations (EC~50~ ≥ 100 μM) for full pore formation [7].
  • Magnesium Cofactor Role: Divalent cations (Mg2+) chelate adenosine triphosphate’s phosphate groups, forming the biologically active Mg·adenosine triphosphate complex. Binding constants (K~d~ = 10 μM for Mg2+) influence receptor affinity and must be controlled experimentally [4].

In receptor classification workflows, adenosine triphosphate disodium salt enables:

  • Ion Current Measurements: Electrophysiological recording of P2X-gated currents (e.g., Na+-dependent depolarization in Xenopus oocytes expressing recombinant receptors) [5].
  • Calcium Flux Assays: Fluorescence-based detection of P2Y/Gq-mediated intracellular Ca2+ mobilization [8].
  • Inflammasome Studies: Validating P2X7-dependent interleukin-1β secretion in macrophages at millimolar adenosine triphosphate concentrations [7] [8].

Table 3: Experimental Applications of Adenosine Triphosphate Disodium Salt in Receptor Studies

ApplicationReceptor ClassKey ParametersRepresentative Findings
ElectrophysiologyP2X receptorsEC~50~; reversal potential; ion selectivityAplysia P2X: Na+-dependent currents; −70 mV holding potential
Intracellular Ca2+ imagingP2Y receptorsOscillation frequency; amplitudeP2Y1-induced Ca2+ oscillations in astrocytes
Inflammasome ActivationP2X7 receptorInterleukin-1β release; pore dilation5 millimolar adenosine triphosphate triggers caspase-1 maturation
Radioligand BindingAll P2 receptorsDissociation constant; B~max~Competition curves with [γ-~32~P]adenosine triphosphate

Commercial adenosine triphosphate disodium salt preparations (e.g., Tocris Bioscience #3245) support standardized pharmacological research, facilitating cross-study comparisons of purinergic receptor functions in health and disease [8].

Properties

Product Name

ATP (disodium salt)

IUPAC Name

disodium;[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

Molecular Formula

C10H14N5Na2O13P3

Molecular Weight

551.14 g/mol

InChI

InChI=1S/C10H16N5O13P3.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1

InChI Key

TTWYZDPBDWHJOR-IDIVVRGQSA-L

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Na+].[Na+]

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Na+].[Na+]

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